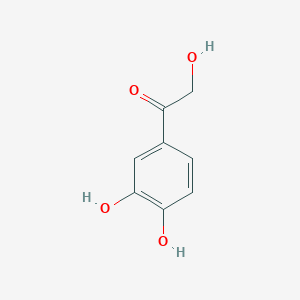

1-(3,4-Dihydroxyphenyl)-2-hydroxyethanone

货号 B8270273

分子量: 168.15 g/mol

InChI 键: XIROXSOOOAZHLL-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

Patent

US08017815B2

Procedure details

A 1 liter reactor equipped with a reflux condenser and magnetic stirring bar was charged under argon with 45 g of 4-chloroacetyl-catechol of a purity of ca. 90%, 260 ml of ethanol, 130 ml of water, 38 g of sodium formate and 17 ml (˜21 g) of formic acid. The stirred mixture was heated under reflux (˜100° C.) for 24 hours. Under vacuum a part of the solvents was distilled off. The remaining solution of about 100 ml was acidified by addition of 35.5 g of conc. hydrochloric acid (37%) resulting in a pH of about 0.5. 200 ml of water were added and the mixture was refluxed for 10 minutes. Upon stirring over night without heating crystals separated. The slurry was filtered by suction and the crystals were washed with 50 ml of cold water. After drying over night at 70° C. at ˜20 mbar the yield of 4-hydroxyacetyl-catechol was 34.2 g with a purity of 89.2% corresponding to a yield of 82.6%. In the mother liquors additional 14% of the product was detected by analysis.

Name

4-hydroxyacetyl-catechol

Yield

82.6%

Identifiers

|

REACTION_CXSMILES

|

Cl[CH2:2][C:3]([C:5]1[CH:6]=[C:7]([OH:12])[C:8](=[CH:10][CH:11]=1)[OH:9])=[O:4].C([OH:15])C.C([O-])=O.[Na+]>O.C(O)=O>[OH:15][CH2:2][C:3]([C:5]1[CH:6]=[C:7]([OH:12])[C:8](=[CH:10][CH:11]=1)[OH:9])=[O:4] |f:2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

45 g

|

|

Type

|

reactant

|

|

Smiles

|

ClCC(=O)C=1C=C(C(O)=CC1)O

|

|

Name

|

|

|

Quantity

|

260 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)O

|

|

Name

|

|

|

Quantity

|

38 g

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)[O-].[Na+]

|

|

Name

|

|

|

Quantity

|

17 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(=O)O

|

|

Name

|

|

|

Quantity

|

130 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Two

|

Name

|

|

|

Quantity

|

200 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

100 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

Upon stirring over night

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A 1 liter reactor equipped with a reflux condenser and magnetic stirring bar

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The stirred mixture was heated

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

Under vacuum a part of the solvents was distilled off

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The remaining solution of about 100 ml was acidified by addition of 35.5 g of conc. hydrochloric acid (37%)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

resulting in a pH of about 0.5

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the mixture was refluxed for 10 minutes

|

|

Duration

|

10 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

without heating crystals

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

separated

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The slurry was filtered by suction

|

WASH

|

Type

|

WASH

|

|

Details

|

the crystals were washed with 50 ml of cold water

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

After drying over night at 70° C. at ˜20 mbar the yield of 4-hydroxyacetyl-catechol

|

Outcomes

Product

|

Name

|

4-hydroxyacetyl-catechol

|

|

Type

|

|

|

Smiles

|

OCC(=O)C=1C=C(C(O)=CC1)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 82.6% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |